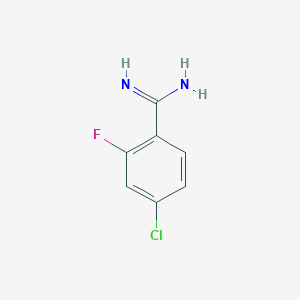

4-Chloro-2-fluoro-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluorobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFXGAPXFWKKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696116 | |

| Record name | 4-Chloro-2-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-32-3, 1187927-09-8 | |

| Record name | 4-Chloro-2-fluorobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Bedrock of Innovation: Benzamidine Scaffolds in Modern Organic Synthesis

The benzamidine (B55565) moiety, characterized by a phenyl ring attached to a C(NH)NH2 group, is a fundamental building block in the field of organic synthesis. wikipedia.org Its structural rigidity and versatile reactivity make it a prized scaffold for constructing more complex molecular architectures. wikipedia.orgresearchgate.net Researchers have successfully employed benzamidine derivatives in a variety of catalytic reactions to create novel heterocyclic compounds.

For instance, benzamidines are instrumental in rhodium(III)-catalyzed C–H cascade annulation reactions, providing an efficient route to synthesize a diverse range of 1-aminoisoquinoline (B73089) derivatives. acs.org These derivatives are of particular interest due to their potential applications in materials science, including photoelectric materials. acs.org Furthermore, the benzamidine scaffold has been utilized in ruthenium(II)-catalyzed C–H activation and annulation cascades to produce complex indoline (B122111) structures. rsc.org This highlights the scaffold's utility in atom-economical reactions where the directing group is integrated into the final product. rsc.org The synthesis of quinazolines, another class of important nitrogen-containing heterocycles, can also be achieved through reactions involving benzamidine precursors. researchgate.net

Beyond their role as synthetic intermediates, benzamidines are recognized for their biological significance. The core structure is a known reversible competitive inhibitor of trypsin and other serine proteases. wikipedia.org This inhibitory action has led to its use in protein crystallography to protect proteins from degradation. wikipedia.org The benzamidine structure is also a key feature in some pharmaceutical compounds. wikipedia.org

The Power of Halogens: Chlorine and Fluorine S Role in Modulating Chemical Properties

The introduction of halogen atoms, specifically chlorine and fluorine, onto the benzamidine (B55565) scaffold dramatically influences the molecule's physicochemical properties and reactivity. This strategic halogenation is a powerful tool in medicinal chemistry and materials science. acs.orgresearchgate.net

Halogens are known to enhance the bioactive properties of organic molecules. researchgate.net The presence of chlorine and fluorine can alter a molecule's electron distribution, lipophilicity, and metabolic stability. This, in turn, can affect its interaction with biological targets. For example, the substitution pattern of halogens on a phenyl ring can have a distinct influence on a molecule's binding affinity to specific receptors. acs.org

A key aspect of halogenation is the phenomenon of halogen bonding. Contrary to their traditional perception as simple hydrophobic moieties, chlorine, bromine, and iodine can act as Lewis acids, forming directional interactions with electron donors. acs.org The strength of these halogen bonds can be significantly modulated by the presence of other substituents on the aromatic ring. Introducing highly electronegative fluorine atoms can enhance the positive electrostatic potential on the other halogen, leading to stronger and more specific interactions. acs.org This principle is crucial in drug design for optimizing ligand binding to protein targets. acs.org

In the context of 4-Chloro-2-fluoro-benzamidine, the interplay between the chlorine and fluorine atoms is of particular interest. The fluorine atom, with its high electronegativity, can influence the electronic properties of the entire molecule, including the reactivity of the chlorine atom and the benzamidine group itself. researchgate.netresearchgate.net

Charting the Course: Scope and Objectives of Research on 4 Chloro 2 Fluoro Benzamidine

Established Synthetic Pathways for Benzamidine Core Structures

The creation of the benzamidine moiety is a cornerstone of synthesizing the target compound and its analogues. Several classical and modern methods are employed, each with distinct mechanisms and applications.

Pinner Reaction and its Adaptations

While effective, the classical Pinner reaction has limitations, including the use of harsh, strongly acidic conditions and a slow reaction rate, which has prompted the development of various improved methods. researchgate.net Adaptations often focus on overcoming these drawbacks to improve yield and broaden the substrate scope. researchgate.netscielo.br For instance, nickel-catalyzed reactions can convert nitriles to methyl imidates in the presence of methanol, which can then react with amines to form amidines under milder conditions than the traditional Pinner-type reaction. acs.org

Nitrile-Based Amidination Approaches

Beyond the Pinner reaction, a variety of other methods that start from nitriles have been developed to synthesize amidines. These approaches offer greater flexibility and often proceed under milder conditions.

One common strategy is the direct addition of amines to nitriles. This transformation can be facilitated by catalysts such as ytterbium amides or Lewis acids like titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄). acs.orgwiley.com Ytterbium-catalyzed reactions, for example, can produce monosubstituted N-arylamidines in good to excellent yields under solvent-free conditions. acs.org

Another versatile, two-step approach involves the initial conversion of a benzonitrile (B105546) to a benzamidoxime (B57231) intermediate. This is followed by catalytic hydrogenation of the amidoxime (B1450833) to furnish the final benzamidine. tandfonline.comnih.gov This method is particularly useful and has been employed in the synthesis of various benzamidine derivatives. nih.gov

More recently, organocatalytic methods have emerged. For example, N-acetylcysteine has been shown to effectively catalyze the formation of cyclic amidines from the reaction of nitriles with diamines. nih.govacs.org

| Method | Key Reagents/Catalysts | General Conditions | Key Features | Reference |

|---|---|---|---|---|

| Pinner Reaction | Nitrile, Alcohol, Anhydrous HCl, Amine/Ammonia (B1221849) | Strongly acidic, often requires anhydrous conditions | Classic method involving an isolable imidate salt intermediate. | researchgate.netorganic-chemistry.org |

| Lewis Acid Catalysis | Nitrile, Amine, TiCl₄ or SnCl₄ | Solvent-free, 100–110°C | Direct addition of amines to nitriles, moderate to good yields. | wiley.com |

| Lanthanide Catalysis | Nitrile, Amine, Ytterbium amides | Solvent-free, 100°C | Efficient one-step synthesis of N-arylamidines. | acs.org |

| Amidoxime Reduction | Nitrile, Hydroxylamine; then H₂, Pd-C | Two steps: amidoxime formation, then catalytic hydrogenation | A versatile and convenient route from nitriles to amidines. | tandfonline.comnih.gov |

| Organocatalysis | Nitrile, Diamine, N-acetylcysteine | Methanol, 60°C | Forms cyclic amidines under mild, metal-free conditions. | nih.govacs.org |

Catalytic Reduction and Related Methodologies

Catalytic reduction is central to several synthetic strategies for forming amidines, most notably through the reduction of amidoxime intermediates derived from nitriles. tandfonline.com In this two-step sequence, the nitrile is first converted to an amidoxime, which is then reduced via catalytic hydrogenation, typically using a palladium-on-carbon (Pd-C) catalyst, to yield the amidine. tandfonline.comnih.gov

Related methodologies also leverage reduction, though in a different sequence. A procedure for synthesizing linear polyamines involves the initial formation of a cyclic amidine from a nitrile, followed by a chemoselective reductive-opening of the amidine ring using a borane–dimethyl sulfide (B99878) complex. nih.govacs.org While the end product is a polyamine rather than a stable amidine, this process highlights the use of reduction on an amidine core as a key synthetic step. nih.govacs.org The direct catalytic reduction of nitriles more commonly leads to primary amines. organic-chemistry.org

Targeted Synthesis of Halogenated Benzamidines

The synthesis of a specifically substituted compound like this compound requires precise control over the introduction of halogen atoms onto the aromatic ring.

Introduction of Chlorine and Fluorine Substituents onto the Aromatic Ring

The synthesis of halogenated benzamidines such as this compound typically begins with a correspondingly halogenated precursor, most often 4-chloro-2-fluorobenzonitrile. The synthesis of this nitrile itself is a critical multi-step process. One documented route starts with m-chlorobenzotrifluoride, which undergoes nitration, reduction, diazotization, and finally cyanation to yield the desired 4-chloro-2-trifluoromethylbenzonitrile, a related but different compound. google.com This illustrates the complex pathways required to obtain correctly substituted precursors.

Alternatively, direct halogenation of an existing aromatic ring can be employed if suitable activating groups are present. For example, a one-pot method for synthesizing 2-amino-5-halogenated-N,3-dimethylbenzamides involves direct electrophilic aromatic substitution on a 2-amino-N,3-dimethylbenzamide intermediate using reagents like N-chlorosuccinimide (NCS). sioc-journal.cn The presence of the activating amino group directs the incoming halogen to a specific position on the ring. sioc-journal.cn The unique structural features of halogenated benzamidines, including the presence of chloro and fluoro substituents, enhance their reactivity and selectivity in various chemical reactions. netascientific.com

| Compound Name | CAS Number | Precursor Example | Synthetic Relevance | Reference |

|---|---|---|---|---|

| This compound hydrochloride | 1187927-09-8 | 4-Chloro-2-fluorobenzonitrile | Starting nitrile for Pinner reaction or other amidination methods. | sigmaaldrich.comcapotchem.cn |

| 3-Chloro-4-fluoro-benzamidine hydrochloride | 477844-52-3 | 3-Chloro-4-fluorobenzonitrile | Serves as an intermediate in developing inhibitors for enzymes and receptors. | netascientific.com |

| 2-Chloro-4-fluoro-benzamidine hydrochloride | 1171478-64-0 | 2-Chloro-4-fluorobenzonitrile | A structural isomer used as a research chemical. | synblock.com |

| 4-Fluorobenzamidine hydrochloride | 456-14-4 | 4-Fluorobenzonitrile | A simpler analogue, useful in fundamental studies. | nih.gov |

Regioselective Functionalization Strategies in Halogenated Pyrimidine (B1678525) Systems (Analogous Relevance)

While benzene (B151609) and pyrimidine are different aromatic systems, the strategies used for the regioselective functionalization of halogenated pyrimidines offer relevant insights into controlling reactions on poly-halogenated aromatic rings. Pyrimidine is an electron-deficient heterocycle, and its halogenated derivatives are highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net

The key challenge and opportunity in these systems is regioselectivity—directing a reaction to a specific position when multiple reactive sites are present. acs.org Research on polychlorinated pyrimidines shows that different positions on the ring have distinct reactivities. researchgate.net Chemists can achieve highly regioselective substitutions by:

Controlling the order of reactions: A method for the selective functionalization of pyrimidine at the C2- and C4-positions involves using 2-chloro-4-(phenylthio)pyrimidine (B1628817) as a precursor. The two different leaving groups (chloro and phenylthio) allow for sequential, controlled substitutions with different nucleophiles. digitellinc.com

Utilizing specific catalysts: A Cu(II)/PTABS-promoted system has been reported for the highly regioselective amination of polychlorinated pyrimidines. acs.org

Leveraging phase transfer catalysis: In the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde, phase transfer catalysts have been shown to facilitate C–N bond formation via an SNAr mechanism with high selectivity. doaj.org

These strategies highlight the chemical principles—such as exploiting differences in leaving group ability and employing tailored catalytic systems—that are analogous to the challenges faced in the selective synthesis of complex substituted benzamidines like this compound. acs.orgdigitellinc.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a crucial area of research, enabling the exploration of their potential applications. Methodologies primarily focus on the modification of the amidine group and the incorporation of the benzamidine moiety into larger, more complex heterocyclic structures.

N-Substituted Benzamidine Derivatives

The introduction of substituents on the nitrogen atoms of the benzamidine core can significantly alter the compound's chemical and biological properties. Several synthetic strategies have been developed for the preparation of N-substituted benzamidines, which are applicable to the synthesis of derivatives of this compound.

One common approach involves the reaction of a nitrile, such as 4-chloro-2-fluorobenzonitrile, with a primary amine in the presence of a Lewis acid. For instance, the use of titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4) can mediate the coupling of substituted anilines with benzonitriles. wiley.com In a typical procedure, the aniline (B41778) and benzonitrile are heated with the Lewis acid to yield the corresponding N-aryl benzamidine. wiley.com An investigation into the use of aluminum chloride (AlCl3) revealed that pre-forming a complex between the nitrile and AlCl3 before the addition of aniline leads to milder reaction conditions and higher yields of N-phenylbenzamidines. researchgate.netucy.ac.cy This modified method has been successfully used to prepare various N-(4-substituted phenyl)benzamidines. researchgate.net

Another effective method for synthesizing N-substituted benzamidines is through the reaction of halobenzonitriles with lithium amides. researchgate.net The reaction of 4-chlorobenzonitrile (B146240) with hindered lithium amides can lead to the formation of N,N-dialkylaminobenzonitriles. researchgate.net Furthermore, a protocol utilizing strong base activation of primary amines has been shown to be efficient for the direct preparation of N-substituted aryl amidines from nitriles. nih.gov This approach is notable for its tolerance of deactivated nitriles and various aryl amines. nih.gov

The following table summarizes various Lewis acids and reaction conditions used in the synthesis of N-aryl benzamidines from benzonitriles and anilines.

| Catalyst/Reagent | Amine | Nitrile | Conditions | Yield (%) | Reference |

| AlCl₃ | Aniline | Benzonitrile | 100°C, 8h | 21 | google.com |

| AlCl₃ | Aniline | Benzonitrile | Pre-complexation, milder temp. | 83 | researchgate.net |

| TiCl₄ or SnCl₄ | Aniline | Benzonitrile | 100-110°C, 3-4h | Moderate to Good | wiley.com |

| n-BuLi | 3-Phenylpropylamine | 4-Methoxybenzonitrile | Room Temperature | 40-60 | nih.gov |

| Lithium amides | Hindered amines | 4-Chlorobenzonitrile | -78°C to 0°C | Fair to High | researchgate.net |

Incorporation into Heterocyclic Systems

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The amidine functionality provides a reactive site for cyclization reactions, leading to the formation of diverse ring systems.

A prominent application is in the synthesis of benzimidazoles. Copper-catalyzed cascade reactions between o-haloanilines and amidine hydrochlorides provide an efficient route to 2-substituted benzimidazoles. sci-hub.seresearchgate.net The reaction typically involves a copper(I) or copper(II) catalyst, a base such as cesium carbonate (Cs2CO3), and a solvent like N,N-dimethylformamide (DMF). sci-hub.se Similarly, 2-arylbenzimidazoles can be prepared by reacting 1-fluoro-2-nitrobenzene (B31998) with benzamidine hydrochlorides in the presence of a copper catalyst like copper(I) bromide (CuBr) and a base. osi.lvresearchgate.net The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular copper-catalyzed cyclization. osi.lv

Another significant heterocyclic system synthesized from benzamidine derivatives is the pyrimidine ring. 4-Amino-5-fluoropyrimidines can be synthesized under mild conditions by reacting amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction exhibits a broad substrate scope, tolerating a variety of substituents on the benzamidine core and affording excellent yields. beilstein-journals.org For instance, the reaction of 4-chlorobenzamidine (B97016) hydrochloride with the fluoroenolate salt yields 2-(4-chlorophenyl)-5-fluoropyrimidine-4-amine in high yield. beilstein-journals.org

The table below illustrates examples of heterocyclic systems synthesized from benzamidine derivatives.

| Heterocyclic System | Starting Materials | Catalyst/Reagents | Key Features | Reference |

| Benzimidazoles | o-Haloaniline, Amidine hydrochloride | Cu₂O, Cs₂CO₃, DMF | Efficient cascade reaction | sci-hub.se |

| 2-Arylbenzimidazoles | 1-Fluoro-2-nitrobenzene, Benzamidine hydrochloride | CuBr, K₂CO₃, DMSO | Good to excellent yields | osi.lv |

| 4-Amino-5-fluoropyrimidines | Amidine hydrochloride, Potassium (Z)-2-cyano-2-fluoroethenolate | None (mild conditions) | Excellent yields, broad scope | beilstein-journals.org |

Optimization of Reaction Conditions and Yields in Benzamidine Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of benzamidines and their derivatives. Key parameters that are often investigated include the choice of catalyst, base, solvent, and reaction temperature.

In the copper-catalyzed synthesis of benzimidazoles from o-haloanilines and amidine hydrochlorides, a systematic optimization of reaction conditions has been performed. sci-hub.se Screening of various copper salts and ligands revealed that a catalyst system consisting of copper(I) oxide (Cu₂O) and N,N'-dimethylethanediamine (DMEDA) was highly effective. sci-hub.se The choice of base and solvent also played a crucial role, with cesium carbonate (Cs₂CO₃) in DMF at 140°C providing the optimal conditions for the synthesis of 2-phenyl-1H-benzo[d]imidazole. sci-hub.se

For the synthesis of 2-arylbenzimidazoles from 1-fluoro-2-nitrobenzene and benzamidine hydrochloride, various copper sources, bases, and solvents were evaluated. osi.lv The best results were obtained using copper(I) bromide (CuBr) as the catalyst and potassium carbonate (K₂CO₃) as the base in dimethyl sulfoxide (B87167) (DMSO) at 120°C. osi.lv Other copper sources like copper(I) iodide (CuI), copper(II) oxide (CuO), and copper(II) acetate (B1210297) (Cu(OAc)₂) resulted in lower yields. osi.lv

In the synthesis of 4-amino-5-fluoropyrimidines, it was found that using the hydrochloride salts of amidines gave the highest yields without the need for any basic additives. beilstein-journals.org The reaction proceeds efficiently in a suitable solvent, and a variety of substituted benzamidines, including those with electron-donating and electron-withdrawing groups, were well-tolerated, leading to nearly quantitative yields in many cases. beilstein-journals.org

The following table details the optimization of reaction conditions for the synthesis of 2-phenyl-1H-benzimidazole.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | K₂CO₃ | DMF | 80 | 74 | osi.lv |

| CuI | K₂CO₃ | DMSO | 80 | 82 | osi.lv |

| CuBr | K₂CO₃ | DMSO | 120 | 87 | osi.lv |

| Cu₂O | Cs₂CO₃ | DMF | 140 | 73 | sci-hub.se |

| None | K₂CO₃ | Water | 100 | 19 | nih.gov |

Influence of Halogen Substituents on Amidine Reactivity

The presence of both a chlorine and a fluorine atom on the phenyl ring of this compound significantly modulates the chemical properties of the amidine functional group. Their effects are twofold: electronic, altering the electron density distribution across the molecule, and steric, influencing the accessibility of the reactive centers.

Electronic Effects of Chlorine and Fluorine on the Benzene Ring and Amidine Group

The chlorine and fluorine substituents exert potent electronic effects on the benzamidine system. Both are highly electronegative atoms and thus exhibit a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and, by extension, the basicity of the amidine group. The presence of electron-withdrawing groups on the benzamidine ring has been shown to inhibit condensation reactions. arkat-usa.org

Conversely, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). This resonance effect is most pronounced at the ortho and para positions. libretexts.org In this compound, the fluorine atom is at the ortho position and the chlorine atom is at the para position relative to the amidine group. While the inductive effect generally outweighs the resonance effect for halogens, making them deactivating groups in electrophilic aromatic substitution, the resonance donation helps to stabilize positively charged intermediates at the ortho and para positions. libretexts.org

The strong electron-withdrawing nature of fluorine, in particular, has a pronounced impact on the electronic properties of adjacent atoms and functional groups. Computational studies on fluorinated aromatic compounds have demonstrated that fluorine substitution can dramatically alter the electrostatic potential on the molecular surface. researchgate.net For instance, the introduction of fluorine atoms onto a benzene ring can significantly increase the positive electrostatic potential (the σ-hole) on other halogen atoms attached to the same ring, enhancing their ability to act as halogen bond donors. researchgate.net This modulation of electron density directly impacts the reactivity of the amidine group, affecting its pKa and its nucleophilicity.

Steric Hindrance Considerations in Substituted Benzamidines

Steric hindrance, particularly from substituents at the ortho position, is a critical factor in the reactivity of substituted benzamidines. The fluorine atom at the C2 position in this compound is positioned adjacent to the amidine functional group, potentially impeding the approach of reactants.

Research has consistently shown that ortho substituents can shield the reactive center, which may slow down reaction rates. arkat-usa.org For example, studies on the synthesis of mono-benzamidines with ortho-substituted biphenyl (B1667301) groups highlighted that significant steric hindrance necessitated the optimization of cross-coupling procedures. researchgate.net Similarly, in the formation of alkylzinc amidinates, the introduction of substituents in the ortho-position of N-bonded aromatic rings was found to create steric hindrance that influenced the nuclearity of the resulting metal complexes. rsc.org

However, the impact of steric hindrance is not always inhibitory. In some reaction contexts, electronic effects can override steric considerations. For instance, in the synthesis of 2-phenylbenzimidazole (B57529) derivatives via intramolecular N-arylation, the steric hindrance of ortho substituents on the benzonitrile moiety (a precursor to the benzamidine) did not appear to hamper the reaction. researchgate.netnih.gov This suggests a complex interplay where the specific geometry of the transition state and the electronic demands of the reaction mechanism determine the ultimate influence of the ortho substituent.

Intermolecular Interactions and Their Impact on Reactivity

The halogen atoms and the amidine group in this compound are key players in forming intermolecular interactions, which are crucial in both the solid state and in solution. These non-covalent forces, such as halogen and hydrogen bonding, can pre-organize molecules, influence crystal packing, and modulate reactivity.

Halogen Bonding Phenomena in Benzamidine Systems

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. acs.org The strength of this interaction is tunable, and the presence of electron-withdrawing groups on the aromatic ring can enhance it. researchgate.net

In this compound, the chlorine atom, being a larger halogen than fluorine, is a more probable halogen bond donor. The presence of the highly electronegative fluorine atom at the ortho position and the amidine group can increase the magnitude of the positive σ-hole on the chlorine atom, making it a more effective halogen bond donor. researchgate.netnih.gov Computational studies have shown that fluorine substitutions on an aromatic ring can increase the strength of halogen bonds involving chlorine or bromine by up to 100%. researchgate.net These halogen bonds (e.g., C-Cl···O, C-Cl···N) can play a significant role in crystal engineering and in directing the assembly of molecules in the solid state, which can in turn affect reaction pathways in solid-phase transformations. researchgate.net

Hydrogen Bonding Networks in Solid and Solution States

The amidine group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the imine nitrogen). This dual capability allows benzamidines and their protonated forms (benzamidinium ions) to form robust hydrogen-bonding networks. universityofgalway.ie

In solution, similar hydrogen-bonded aggregates can persist. researchgate.net The dynamic exchange of protons within these H-bonded dimers allows for the rapid interconversion between different tautomers and isomers of the amidine group. researchgate.net The presence of the halogen substituents in this compound could also lead to the formation of weaker intramolecular or intermolecular N-H···F or N-H···Cl hydrogen bonds, further influencing its conformational preferences and reactivity in solution. Spectroscopic studies on related N-substituted amidines have confirmed the presence of strong hydrogen bonding, which is sensitive to deuteration and dilution. cdnsciencepub.com

Nucleophilic and Electrophilic Reactivity Studies

This compound can exhibit both nucleophilic and electrophilic character, making it a versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems.

Nucleophilic Reactivity: The amidine group contains nucleophilic nitrogen atoms. The primary amine (-NH2) can act as a nucleophile in addition and substitution reactions. This reactivity is widely exploited in cyclocondensation reactions. For example, benzamidines react with β-dicarbonyl compounds or their equivalents to form substituted pyrimidines. nih.govsemanticscholar.org In a specific study, various benzamidine hydrochlorides were reacted with a potassium fluoroenolate salt to produce 4-amino-5-fluoropyrimidines in excellent yields, demonstrating the nucleophilic character of the amidine. nih.govsemanticscholar.org The amidine can also participate as a nucleophile in conjugate additions to activated alkenes nih.gov and in reactions with highly electrophilic species like tetracyanoethylene. mdpi.com

| Reactant | Electrophile | Product Type | Significance | Reference |

|---|---|---|---|---|

| Benzamidine HCl | Potassium 2-cyano-2-fluoroethenolate | 4-Amino-5-fluoropyrimidine | Synthesis of fluorinated heterocycles | nih.govsemanticscholar.org |

| Benzamidine | Tosyl-enol rocaglate | Amidino-rocaglate derivative | Intercepted retro-Nazarov reaction | nih.gov |

| Benzamidine | Tetracyanoethylene (TCNE) | Quinazoline derivative | Synthesis of complex heterocycles | mdpi.com |

| Benzamidine derivatives | 1,3,5-Triazine | arkat-usa.orgrsc.orguniversityofgalway.ieTriazolo[1,5-b] arkat-usa.orgresearchgate.netrsc.orguniversityofgalway.ietetrazines | Formation of annulated tetrazines | beilstein-journals.org |

Electrophilic Reactivity: While inherently nucleophilic, the amidine carbon can be made electrophilic. This is typically achieved by protonation or by coordination to a Lewis acid. For instance, in the Pinner reaction, nitriles (precursors to amidines) are activated by an acid like HCl, making the carbon susceptible to nucleophilic attack by an alcohol. The resulting imidate can then react with ammonia or amines to form the amidine. A more direct approach involves activating the nitrile with a strong Lewis acid like TiCl₄ or SnCl₄, which enhances the electrophilicity of the nitrile carbon, allowing direct addition of an amine to form the N-substituted benzamidine. nih.gov Furthermore, heterocyclic systems derived from benzamidines can retain electrophilic character. For example, certain triazolotetrazines synthesized from benzamidine derivatives react with N- and O-nucleophiles via displacement of a substituent on the tetrazine ring, showcasing the electrophilic nature of the heterocyclic core. beilstein-journals.org

| Reactant/Precursor | Activating Agent/Co-reactant | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Benzonitrile | TiCl₄ / Aniline | Lewis acid-mediated amination | Synthesis of N-aryl benzamidines | nih.gov |

| Triazolotetrazine (from benzamidine) | N- and O-nucleophiles | Nucleophilic aromatic substitution | Demonstrates electrophilicity of derived heterocycles | beilstein-journals.org |

Tautomerism and Conformational Dynamics in this compound and Related Structures

Amidines, including substituted benzamidines, can exist in different tautomeric forms. The two principal tautomers are the amino form and the imino form. The equilibrium between these forms is a critical aspect of their structure and reactivity.

Multinuclear magnetic resonance (NMR) studies on 2-amino-N'-(aryl)-benzamidines have shown that the amino tautomer is generally the most stable form. nih.gov This stability is often attributed to the formation of an intramolecular hydrogen bond. Further investigations using ¹H, ¹³C, and ¹⁵N NMR spectroscopy on benzamidine derivatives confirm that the amino tautomer is predominant. smolecule.com Specifically, ¹⁵N NMR spectra showing only two hydrogenated nitrogen atoms provide strong evidence for the prevalence of the amino tautomer. nih.govsmolecule.com However, the observation of both sharp and broad signals in the spectra indicates that a dynamic tautomeric equilibrium between the amino and imino forms does occur. nih.govsmolecule.com

In contrast, the nature of substituents can shift this equilibrium. For instance, studies on sulphonyl-benzamidines have provided evidence that the sulphonylimino-tautomer is the predominant form, rather than the sulphonylamino-tautomer. rsc.org This highlights the influence of strongly electron-withdrawing groups on the tautomeric preference.

The following table summarizes key findings on the tautomerism of benzamidine structures.

| Compound Type | Predominant Tautomer | Method of Analysis | Key Finding | Reference |

| 2-Amino-N'-(aryl)-benzamidines | Amino (Z configuration) | ¹H, ¹³C, ¹⁵N NMR, Theoretical Calculations | Stabilized by hydrogen bonding. | nih.gov |

| General Benzamidines | Amino | ¹H, ¹³C, ¹⁵N NMR | Dynamic equilibrium with the imino form is observable. | smolecule.com |

| Sulphonyl-benzamidines | Sulphonylimino | Solution Spectra | The electron-withdrawing sulphonyl group favors the imino form. | rsc.org |

Advanced Spectroscopic and Diffraction Based Characterization of 4 Chloro 2 Fluoro Benzamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the definitive structural confirmation of 4-Chloro-2-fluoro-benzamidine, providing detailed information about the hydrogen and carbon atomic environments.

¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

While specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of structurally similar compounds and established substituent effects on aromatic systems.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the protons of the amidine group. The aromatic region (typically δ 6.5-8.0 ppm) will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the amidine group. libretexts.orglibretexts.org The fluorine atom at position 2 will cause significant deshielding and complex splitting patterns due to ¹H-¹⁹F coupling. The protons of the -NH2 group in the benzamidine (B55565) moiety are expected to appear as a broad signal, the chemical shift of which can be influenced by solvent and concentration. compoundchem.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals corresponding to the six carbons of the benzene (B151609) ring and the carbon of the C=N group. bhu.ac.in The chemical shifts are significantly affected by the attached substituents. The carbon atom bonded to the fluorine (C-2) is expected to show a large C-F coupling constant. The carbon of the amidine group (C=N) typically resonates in the range of 150-165 ppm. The positions of the other aromatic carbons are influenced by the combined electronic effects of the halogen substituents. oregonstate.eduwisc.edu

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1-Amidine | - | - | ~155-165 |

| C2-F | - | - | ~158-162 (d, ¹JCF ≈ 250 Hz) |

| H3 | ~7.3-7.5 | dd | ~115-120 (d, ²JCF ≈ 20 Hz) |

| C4-Cl | - | - | ~130-135 |

| H5 | ~7.2-7.4 | d | ~128-132 (d, ⁴JCF ≈ 3 Hz) |

| H6 | ~7.5-7.7 | t | ~125-129 (d, ³JCF ≈ 8 Hz) |

| -NH₂ | Variable (broad) | s | - |

Note: Predicted values are estimates based on analogous compounds and substituent effects. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 's' denotes singlet. J values are approximate coupling constants in Hz.

Advanced NMR Techniques (e.g., 2D NMR, GIAO Calculations for Chemical Shifts)

To unambiguously assign the predicted ¹H and ¹³C signals, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, helping to establish the connectivity of the aromatic protons. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached (one-bond) and long-range (two- or three-bond) carbon atoms, respectively, allowing for a complete and confident assignment of the entire molecular skeleton. nih.gov

Furthermore, computational chemistry provides powerful tools for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical calculation for predicting NMR chemical shifts. nih.govconicet.gov.aryoutube.com By calculating the magnetic shielding tensors for a computationally optimized geometry of this compound, theoretical ¹H and ¹³C chemical shifts can be obtained. rsc.org A strong correlation between the calculated and experimental chemical shifts serves as an excellent tool to support the structural analysis and confirm assignments. researchgate.net

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

FT-IR and FT-Raman spectroscopy are complementary techniques that provide information on the vibrational modes of a molecule, acting as a molecular fingerprint.

Characteristic Vibrational Modes of the Benzamidine Moiety

The benzamidine functional group gives rise to several characteristic absorption bands in the IR and Raman spectra. The N-H stretching vibrations of the primary amine (-NH₂) are typically observed as two bands in the 3550-3060 cm⁻¹ region. uc.edu The C=N imine stretch is a key feature, expected to appear in the 1690-1640 cm⁻¹ range. Additionally, the in-plane bending (scissoring) mode of the -NH₂ group is found between 1640-1550 cm⁻¹. uc.edu Aromatic C-C stretching vibrations within the benzene ring are also expected in the 1600-1475 cm⁻¹ region. orgchemboulder.com

Predicted Vibrational Modes for this compound Moiety

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3550-3060 | Medium-Strong |

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C=N Stretch | Imine | 1690-1640 | Medium-Strong |

| N-H Bend (Scissoring) | Amine (-NH₂) | 1640-1550 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600-1475 | Medium-Weak |

Analysis of Halogen-Specific Vibrations

The presence of chlorine and fluorine substituents on the aromatic ring results in characteristic vibrational modes. The C-F stretching vibration gives a strong absorption band typically in the 1400-1000 cm⁻¹ region of the IR spectrum. libretexts.org The C-Cl stretching vibration is found at lower frequencies, generally in the 850-550 cm⁻¹ range, and its intensity can be variable. libretexts.orgresearchgate.net The precise positions of these bands can be influenced by the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₇H₆ClFN₂ and a monoisotopic mass of 172.0207 u.

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•). A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two peaks for the molecular ion: one at m/z 172 (for the ³⁵Cl isotope) and another at m/z 174 (for the ³⁷Cl isotope), with the M+2 peak having roughly one-third the intensity of the M peak.

The fragmentation of the molecular ion is expected to follow pathways common for aromatic amides and halogenated compounds. libretexts.org The cleavage of the amide bond is a common fragmentation pathway for aromatic amides, which would lead to the formation of a resonance-stabilized benzoyl-type cation. researchgate.netnih.gov

Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 172/174 | [C₇H₆ClFN₂]⁺• | (Molecular Ion) |

| 155/157 | [C₇H₄ClFN]⁺• | •NH₂ |

| 137 | [C₇H₄FN]⁺• | •Cl |

| 128 | [C₆H₄F]⁺ | •CN, •Cl |

This detailed analysis of the fragmentation pattern provides corroborating evidence for the molecular structure of this compound. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio. For this compound, HRMS provides an exact mass that confirms its molecular formula, C7H6ClFN2.

The monoisotopic mass of the hydrochloride salt of this compound has been reported as 207.9970318 g/mol guidechem.com. From this, the exact mass of the free base can be calculated. This level of precision is crucial for distinguishing between isomers and compounds with the same nominal mass, providing a definitive identification of the molecule.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C7H6ClFN2 | guidechem.com |

| Monoisotopic Mass (HCl salt) | 207.9970318 g/mol | guidechem.com |

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers structural insights through the analysis of its fragmentation patterns. When subjected to ionization in a mass spectrometer, this compound will break apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

Loss of the amidine group or parts thereof: Cleavage of the C-C bond between the aromatic ring and the amidine group is a likely fragmentation pathway. This would result in the formation of a substituted benzoyl cation.

Loss of halogens: The cleavage of the carbon-halogen bonds (C-Cl and C-F) can also occur, leading to characteristic isotopic patterns for the chlorine-containing fragments.

Ring fragmentation: At higher energies, the aromatic ring itself can fragment, although this is generally less common for stable aromatic systems.

The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, allowing for its identification and the elucidation of its structural features.

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Although a specific crystal structure for this compound has not been found in the Cambridge Structural Database (CSD), extensive studies on closely related halogenated benzamide (B126) and benzamidine derivatives provide a strong basis for understanding its likely molecular geometry dcu.iebiokeanos.comresearchgate.netrsc.orgchemrxiv.orgrsc.organalis.com.my.

Based on these analogous structures, the this compound molecule is expected to be largely planar, with the amidine group lying in or close to the plane of the benzene ring to maximize resonance stabilization. The C-Cl and C-F bond lengths will be influenced by their positions on the aromatic ring and the electronic effects of the other substituents. The amidine group will exhibit characteristic C-N bond lengths that are intermediate between single and double bonds, indicative of delocalization of the positive charge.

Supramolecular Architecture and Packing Arrangements

The arrangement of molecules in the crystal lattice, or supramolecular architecture, is governed by a variety of intermolecular interactions. For this compound, these are expected to include:

Hydrogen Bonding: The amidine group, with its N-H bonds, is a potent hydrogen bond donor, while the nitrogen atoms are hydrogen bond acceptors. This will likely lead to the formation of strong N-H···N hydrogen bonds, creating chains or networks of molecules in the crystal nih.govchemrxiv.orgresearchgate.netnih.gov.

Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, can participate in halogen bonding, where the halogen acts as an electrophilic species interacting with a nucleophile biokeanos.comrsc.org. These interactions are highly directional and can play a significant role in dictating the crystal packing.

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal structure.

Advanced X-ray Techniques for Charge Density Distribution Analysis

Advanced X-ray diffraction techniques can go beyond simple structural determination to map the distribution of electron density within the crystal. This charge density analysis provides profound insights into the nature of chemical bonds and intermolecular interactions researchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com.

For a molecule like this compound, charge density studies could reveal:

The polarization of the C-F and C-Cl bonds, providing experimental evidence for the electron-withdrawing nature of the halogens.

The accumulation of electron density in the region of the N-H···N hydrogen bonds, quantifying their strength.

The subtle features of halogen bonds, such as the "sigma-hole" on the chlorine atom, which is a region of positive electrostatic potential that interacts with nucleophiles.

Such studies on related fluorinated organic compounds have been instrumental in understanding the nuanced roles of fluorine and other halogens in directing intermolecular interactions researchgate.net.

Other Spectroscopic Techniques Relevant to Fluorinated and Halogenated Aromatics

A suite of other spectroscopic techniques is vital for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of the protons in the molecule. The aromatic protons will appear in the downfield region, and their splitting patterns will be indicative of their positions relative to the substituents.

¹³C NMR: Reveals the chemical environment of each carbon atom. The carbons attached to the electronegative fluorine and chlorine atoms will show characteristic shifts.

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus researchgate.netmdpi.comrsc.org. The chemical shift of the fluorine atom in this compound will be highly sensitive to its electronic environment. While specific data for the target molecule is unavailable, data from a structurally similar compound, 2-(4-Fluorophenyl)-4-(1-methyl-1H-indol-3-yl)-1,3-diazaspiro[4.4]nona-1,3-diene, shows a ¹⁹F chemical shift at -110.2 ppm rsc.org.

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are excellent for identifying functional groups nih.govanalis.com.mykaist.ac.krrsc.orgnih.govaps.org. For this compound, characteristic vibrational bands would include:

N-H stretching vibrations from the amidine group.

C=N stretching of the amidine.

C-Cl and C-F stretching vibrations.

Aromatic C-H and C=C stretching and bending modes.

The positions and intensities of these bands provide a unique spectral fingerprint for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of a molecule is dictated by the electronic transitions that can be induced by the absorption of ultraviolet or visible light. For this compound, the principal chromophore is the substituted benzene ring. The electronic transitions are primarily of the π → π* type, originating from the aromatic system. The presence of the chlorine and fluorine atoms as substituents, along with the amidine group, is expected to influence the position and intensity of the absorption maxima (λmax).

Specifically, the halogen substituents and the amidine group can act as auxochromes, causing a bathochromic (red) or hypsochromic (blue) shift of the absorption bands of the benzene ring. While specific experimental UV-Vis spectroscopic data for this compound is not extensively available in public literature, the absorption characteristics can be predicted through theoretical calculations.

Modern computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the electronic absorption spectra of organic molecules. mdpi.comresearchgate.netmdpi.comrajpub.com This method calculates the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption wavelengths and intensities, respectively. For a molecule like this compound, TD-DFT calculations, often performed with a suitable basis set (e.g., 6-311++G(d,p)) and a functional (e.g., B3LYP), can provide a theoretical UV-Vis spectrum. mdpi.comresearchgate.net The calculations are typically performed for the molecule in a specified solvent, as solvent polarity can influence the spectral features.

Based on the electronic structure of analogous aromatic compounds, this compound is expected to exhibit characteristic absorption bands in the ultraviolet region, likely between 200 and 400 nm. The exact positions of these bands would be sensitive to the precise electronic effects of the chloro, fluoro, and amidine substituents on the aromatic π system.

Table 4.5.1-1: Predicted UV-Vis Absorption Data for Aromatic Compounds using Theoretical Methods

| Computational Method | Basis Set | Predicted λmax (nm) | Oscillator Strength (f) |

| TD-DFT (B3LYP) | 6-311++G(d,p) | Data not available | Data not available |

| TD-DFT (CAM-B3LYP) | 6-311G++(d,p) | Data not available | Data not available |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table illustrates the typical data obtained from such theoretical studies.

Microwave Spectroscopy for Gas-Phase Conformation Determination (Relevant Analogues)

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. From these constants, the molecular geometry and conformational preferences can be determined with high accuracy. While the microwave spectrum of this compound has not been reported, data from structurally similar molecules, such as benzamidine and other substituted benzenes, can provide valuable insights into its likely gas-phase structure.

The study of benzamide, the amide analogue of benzamidine, by pulsed-jet Fourier transform microwave spectroscopy has provided detailed information on its planar geometry and the orientation of the amide group relative to the phenyl ring. The rotational constants and nitrogen nuclear quadrupole coupling constants obtained from such studies allow for a precise determination of the molecular structure.

For this compound, the presence of the heavier chlorine atom and the fluorine atom at specific positions on the ring will significantly alter the moments of inertia of the molecule compared to benzamidine. This would result in a distinct set of rotational constants. Theoretical calculations of the structure of this compound would predict these constants, which would be crucial for guiding the experimental assignment of its microwave spectrum. The analysis of the spectra of different isotopologues (e.g., containing 13C or 15N) would enable a complete and unambiguous determination of the molecular structure in the gas phase. Such studies are fundamental for understanding the intrinsic conformational preferences of the molecule, free from intermolecular interactions present in the solid or liquid states. nih.govmdpi.com

Table 4.5.2-1: Rotational Constants for Benzamide (A Relevant Analogue)

| Parameter | Value (MHz) |

| Rotational Constant A | Data not available in search results |

| Rotational Constant B | Data not available in search results |

| Rotational Constant C | Data not available in search results |

Computational and Theoretical Chemistry Investigations of 4 Chloro 2 Fluoro Benzamidine

Quantum Chemical Modeling of Molecular Structure and Energetics

Quantum chemical modeling is fundamental to predicting the three-dimensional arrangement of atoms and the associated energy of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into geometric parameters and vibrational frequencies.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules, offering a good balance between accuracy and computational cost. nih.govnih.gov The hybrid functional B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is frequently employed for geometry optimization and frequency calculations of organic molecules. nih.gov For a molecule like 4-chloro-2-fluoro-benzamidine, a basis set such as 6-311G(d,p) or 6-311++G(d,p) is typically used to accurately describe the electronic distribution. nih.gov

The process involves finding the minimum energy conformation of the molecule on the potential energy surface. The optimized geometry provides key structural parameters. Following optimization, frequency calculations are performed to confirm that the obtained structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (IR and Raman). nih.gov

Table 1: Representative Optimized Geometric Parameters (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. The values are hypothetical for this compound and are based on typical bond lengths and angles for similar structures.

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-F | ~1.35 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C(N)2 | ~1.48 Å | |

| C=N | ~1.28 Å | |

| C-NH2 | ~1.34 Å | |

| Bond Angle | C-C-Cl | ~119° |

| C-C-F | ~118° | |

| F-C-C-Cl | ~180° | |

| Dihedral Angle | C(ring)-C(ring)-C-N | ~0° or ~180° |

Note: These values are for illustrative purposes to show the output of a DFT calculation.

While DFT methods are robust, their accuracy can be validated against more computationally intensive, higher-level ab initio methods. nih.gov Møller-Plesset second-order perturbation theory (MP2) and Coupled Cluster theory, particularly with single, double, and noniterative triple excitations [CCSD(T)], are considered gold standards for calculating molecular energies. nih.gov

These methods are often used to perform single-point energy calculations on DFT-optimized geometries to obtain more accurate energy values. nih.gov For systems containing halogens, these benchmark calculations are crucial for correctly describing non-covalent interactions, such as halogen bonding. nih.govmdpi.com Comparing the energies from methods like MP2 or CCSD(T) with those from various DFT functionals helps to assess the performance and reliability of the chosen DFT approach for the specific molecular system under investigation. nih.govu-szeged.hu Such benchmark studies are essential for ensuring the chemical accuracy of the computational results, especially for reaction energies and barrier heights. u-szeged.hu

Analysis of Electronic Properties and Reactivity Descriptors

Beyond molecular structure, computational methods can elucidate the electronic landscape of a molecule, which governs its chemical reactivity and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com It is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the amidine group due to their lone pairs of electrons. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. A key feature for halogenated compounds is the potential for a "sigma-hole," a region of positive electrostatic potential on the outermost surface of the halogen atom (in this case, chlorine) along the C-Cl bond axis. rsc.org This positive region arises from the anisotropic distribution of electron density and allows the chlorine atom to act as a Lewis acid, forming halogen bonds with electron donors. rsc.org A computational study on the closely related N-chloro-N′-(p-fluorophenyl)-benzamidine confirmed the complex electrostatic features that can arise in such molecules. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, corresponding to higher nucleophilicity. libretexts.orgresearchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, corresponding to higher electrophilicity. libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would identify the primary sites for nucleophilic and electrophilic attack by examining the distribution of these orbitals across the molecule.

Table 2: Interpretation of Frontier Molecular Orbital Energies

| Orbital | Role in Reaction | Implication of Energy Level |

| HOMO | Electron Donor (Nucleophile) | Higher energy indicates stronger nucleophilicity |

| LUMO | Electron Acceptor (Electrophile) | Lower energy indicates stronger electrophilicity |

| HOMO-LUMO Gap (ΔE) | Indicator of Stability | Larger gap implies higher stability and lower reactivity |

Key global reactivity parameters include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment. mdpi.com

These descriptors provide a quantitative framework for understanding the stability of this compound in processes involving electron transfer, such as redox reactions. mdpi.comresearchgate.net

Table 3: Formulas for Global Reactivity Descriptors

| Descriptor | Formula |

| Ionization Potential (I) | I ≈ -E(HOMO) |

| Electron Affinity (A) | A ≈ -E(LUMO) |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

Simulation of Molecular Interactions

Computational modeling serves as a powerful tool to elucidate the complex molecular interactions that govern the behavior of this compound. Through sophisticated simulation techniques, it is possible to visualize and analyze the non-covalent forces that dictate its conformation, aggregation, and binding to biological targets. These simulations provide a dynamic and detailed picture at the atomic level, offering insights that are often inaccessible through experimental methods alone.

Intermolecular Hydrogen Bonding and Halogen Bonding Interactions Modeling

The amidine group of this compound is a primary site for intermolecular interactions, capable of acting as both a hydrogen bond donor and acceptor. Computational models predict that the amine (-NH2) and imine (=NH) groups can participate in hydrogen bonding. The nitrogen atoms in these groups can act as hydrogen bond acceptors, while the hydrogen atoms can act as donors. guidechem.com These interactions are crucial in the formation of dimers or larger aggregates in the solid state and in solution.

In addition to conventional hydrogen bonds, the presence of chlorine and fluorine atoms introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The chlorine atom in this compound, with its region of positive electrostatic potential (σ-hole), can form halogen bonds with electron-rich atoms like oxygen or nitrogen. acs.org Modeling studies on similar halogenated compounds have shown that these interactions can be highly directional and play a significant role in determining crystal packing and molecular recognition. nih.govrsc.org

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | -NH2, =NH | Nitrogen atoms of the amidine group, Fluorine, Chlorine | Primary interaction driving self-assembly and target binding. |

| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., Oxygen, Nitrogen) | Directional interaction influencing crystal packing and molecular recognition. |

| C-H···π | C-H bonds of the aromatic ring | Aromatic ring of an adjacent molecule | Contributes to the stability of stacked structures. |

Molecular Dynamics Simulations for Ligand-Target Binding Pathways (Chemical Mechanistic Insights)

These simulations can map the entire binding process, from the initial encounter of the ligand with the protein in solution to its final accommodation in the binding pocket. nih.gov For benzamidine (B55565), MD studies have revealed a multi-step binding pathway involving intermediate states where the ligand rolls on the protein surface before finding the optimal orientation in the active site. nih.gov Key interactions that stabilize the bound complex often include hydrogen bonds between the amidine group of the ligand and specific amino acid residues, such as aspartate in the S1 pocket of trypsin. nih.gov

For this compound, MD simulations could elucidate the role of the halogen substituents in the binding process. The chlorine and fluorine atoms may form specific interactions with the protein, potentially enhancing binding affinity or altering the binding kinetics. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and the conformational changes that both the ligand and the protein undergo upon binding. nih.gov The insights gained from such simulations are invaluable for structure-based drug design, allowing for the rational optimization of ligand-target interactions. irb.hr

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound Binding to a Serine Protease

| Parameter | Description | Potential Insights |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Provides information on the stability of the ligand in the binding pocket and conformational changes in the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key residues involved in ligand recognition and stabilization. |

| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein. | Quantifies the strength of the binding interaction. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules with a high degree of accuracy. researchgate.netnih.gov These theoretical predictions, when compared with experimental data, can provide a detailed understanding of the molecular structure, vibrational modes, and electronic properties of this compound.

Theoretically calculated infrared (IR) and Raman spectra can aid in the assignment of vibrational modes observed in experimental spectra. For complex molecules, experimental spectra can be challenging to interpret due to the overlap of numerous vibrational bands. DFT calculations can provide a set of theoretical frequencies and intensities that, after appropriate scaling, can be matched to the experimental spectrum, allowing for a more confident assignment of the fundamental vibrational modes. researchgate.net For instance, a study on a copper(II) complex of a related N-Hydroxy–N-(4-Chloro) Phenyl N’-(4-Fluoro) Phenyl Benzamidine Hydrochloride utilized IR spectroscopy to confirm the coordination of the ligand to the metal center. materialsciencejournal.org

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov The accuracy of these predictions has significantly improved, and they are now a valuable tool in the structural elucidation of organic compounds. By comparing the calculated chemical shifts with the experimental NMR spectrum, it is possible to confirm the proposed structure and assign the resonances to specific atoms in the molecule. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or conformational averaging, providing further insights into the behavior of the molecule in solution. researchgate.netnih.gov

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Hypothetical Experimental Value | Hypothetical DFT-Calculated Value | Potential Interpretation of Differences |

|---|---|---|---|---|

| IR Spectroscopy | C=N stretch | ~1650 cm⁻¹ | ~1665 cm⁻¹ | Intermolecular hydrogen bonding in the solid state can cause a red-shift in the experimental value. |

| C-Cl stretch | ~750 cm⁻¹ | ~740 cm⁻¹ | The vibrational coupling with other modes can influence the exact position. | |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm | 7.1 - 8.1 ppm | Solvent effects and minor impurities can lead to small deviations. |

| Amidine Protons | 8.5 - 9.5 ppm | 8.6 - 9.6 ppm | Proton exchange with the solvent can affect the chemical shift and peak shape. | |

| ¹³C NMR | Aromatic Carbons | 115 - 150 ppm | 118 - 152 ppm | The choice of DFT functional and basis set can influence the accuracy of the prediction. |

Applications and Future Directions in Chemical Research Involving 4 Chloro 2 Fluoro Benzamidine

Role as Chemical Building Block and Advanced Synthetic Intermediate

4-Chloro-2-fluoro-benzamidine serves as a versatile and crucial intermediate in organic synthesis. chemimpex.comchemimpex.com Its structural features, particularly the presence of both chlorine and fluorine atoms, enhance its reactivity and selectivity, establishing it as an essential building block in medicinal chemistry. chemimpex.comchemimpex.com

As a key intermediate, this compound is integral to the synthesis of a variety of complex organic and bioactive molecules. chemimpex.comchemimpex.com It is frequently employed in pharmaceutical development workflows for creating compounds aimed at specific biological targets like enzymes and receptors. chemimpex.com The distinct electronic properties conferred by the halogen substituents can influence the binding affinity and pharmacokinetic properties of the final synthesized molecules, making this compound a preferred starting material in drug discovery programs. chemimpex.comchemimpex.com Its primary application lies in the development of potent inhibitors for various therapeutic targets. chemimpex.comchemimpex.com

| Area of Application | Specific Role of this compound | Significance |

|---|---|---|

| Pharmaceutical Development | Key intermediate in the synthesis of pharmaceuticals. chemimpex.com | Enables the creation of molecules targeting specific enzymes and receptors. chemimpex.com |

| Medicinal Chemistry | Essential building block for potent therapeutic inhibitors. chemimpex.comchemimpex.com | Halogen substituents enhance reactivity and selectivity for drug design. chemimpex.com |

| Bioactive Molecule Synthesis | Crucial intermediate for various bioactive compounds. chemimpex.comchemimpex.com | Facilitates the construction of complex molecular architectures. |

The unique reactivity of this compound makes it a valuable reagent in the exploration of new synthetic pathways. While specific named reactions developed using this compound are not extensively documented in the provided literature, its role as a bifunctional molecule—containing both nucleophilic (amidine) and electrophilic (aryl halide) centers—lends itself to the development of novel cyclization and cross-coupling strategies. Chemists can leverage the differential reactivity of the halogen sites to construct complex heterocyclic systems, which are prevalent in many biologically active compounds.

Application in Analytical Chemistry Methodologies

In addition to its role in synthesis, this compound has found a niche application in the field of analytical chemistry.

This compound is utilized as an analytical standard in various chromatographic methods. chemimpex.com In this capacity, it serves as a reference material for the identification and quantification of related substances within complex mixtures. chemimpex.com For a compound to be an effective standard, it must be available in high purity and be stable under analytical conditions. The favorable stability and solubility of this compound hydrochloride contribute to its utility in laboratory settings for this purpose. chemimpex.comchemimpex.com Its well-defined structure allows for accurate calibration in techniques such as High-Performance Liquid Chromatography (HPLC), ensuring the reliability of analytical results. chemimpex.com

Mechanistic Studies in Biochemical Systems (Chemical Interactions Focus)

The compound is a valuable tool for investigating the molecular interactions within biological systems, particularly in the study of enzyme mechanisms.

This compound is employed in biochemical research, especially in studies concerning protease inhibitors. chemimpex.com The benzamidine (B55565) functional group is a well-known pharmacophore that acts as a mimic of the amino acids arginine and lysine, allowing it to bind to the active sites of serine proteases. This interaction is fundamental to its role in mechanistic studies.

Researchers utilize this compound to probe the architecture and chemical environment of enzyme active sites. chemimpex.comchemimpex.com The ability of this compound to form stable complexes with target proteins facilitates detailed investigations into enzyme activity and inhibition pathways. chemimpex.comchemimpex.com By analyzing how the chlorine and fluorine substituents interact with amino acid residues in the binding pocket, scientists can gain valuable insights into the principles of molecular recognition. chemimpex.com This understanding is critical for designing more potent and selective therapeutic agents and contributes to the broader knowledge of disease mechanisms. chemimpex.com

| Field of Study | Application | Underlying Principle |

|---|---|---|

| Biochemical Research | Studying protease inhibitors and disease mechanisms. chemimpex.com | The benzamidine moiety mimics natural amino acids, targeting enzyme active sites. |

| Enzyme Inhibition | Formation of stable complexes with target proteins for activity studies. chemimpex.comchemimpex.com | Allows for detailed analysis of binding interactions and inhibition kinetics. chemimpex.comchemimpex.com |

| Molecular Recognition | Probing the steric and electronic environment of enzyme binding pockets. | Halogen substituents act as probes to map out protein-ligand interactions. |

| Analytical Chemistry | Used as a standard in chromatographic methods. chemimpex.com | High purity and stability enable accurate quantification of related substances. chemimpex.comchemimpex.com |

Compound Index

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Arginine |

| Lysine |

Exploration in Advanced Material Science (from a Chemical Properties Perspective)

The unique electronic and steric properties of this compound make it an intriguing candidate for the development of advanced materials, such as specialized polymers and functional coatings chemimpex.com. The exploration of this compound in material science is largely theoretical at present but is grounded in the well-understood chemical properties of its constituent functional groups.

The key to its potential lies in the ability of its halogen substituents to participate in non-covalent interactions, particularly halogen bonding nih.govmdpi.comresearchgate.net. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base acs.org. In this compound, the chlorine atom, being larger and more polarizable than fluorine, is a more effective halogen bond donor nih.gov. This interaction can be exploited to control the self-assembly of molecules in the solid state, leading to the formation of highly ordered crystalline materials or liquid crystals.

Furthermore, the benzamidine group can form strong hydrogen bonds and coordinate with metal ions. This combination of hydrogen bonding, halogen bonding, and coordinative capabilities could allow for the construction of sophisticated supramolecular architectures and metal-organic frameworks (MOFs). These materials are of interest for applications in gas storage, catalysis, and sensing. The incorporation of this compound as a linker or modulating agent in such frameworks could enhance thermal stability and introduce specific functionalities. For instance, its integration into polymers could yield materials with enhanced fire-retardant properties, improved thermal stability, or tailored surface characteristics for coatings chemimpex.com.

| Property | Contributing Moiety | Potential Application in Materials |

| Halogen Bonding | 4-Chloro group | Directing crystal packing, creating liquid crystals, tuning polymer morphology. |

| Hydrogen Bonding | Amidine group (-C(=NH)NH2) | Polymer chain interaction, formation of supramolecular structures, adhesion. |

| Dipole Moment | C-F and C-Cl bonds | Influencing dielectric properties of polymers, enhancing intermolecular forces. |

| Reactivity | Amidine group | Covalent incorporation into polymer backbones, surface functionalization. |

Emerging Research Avenues and Untapped Potential

Beyond its prospective use in material science, this compound serves as a valuable scaffold for development in other specialized areas of chemistry.

Design of Novel Chemical Probes

Chemical probes are essential tools for studying biological systems. The benzamidine core is a well-established pharmacophore, primarily because it acts as a bioisostere of the guanidinium group of arginine. This allows it to mimic arginine and bind to the active sites of many enzymes, particularly serine proteases like thrombin and trypsin.

The 4-chloro and 2-fluoro substituents on the phenyl ring of this compound are critical for refining its properties as a probe scaffold. They can modulate the compound's: